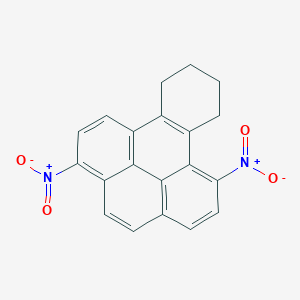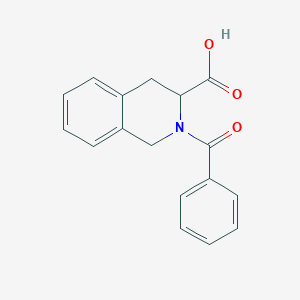
2-苯甲酰-1,2,3,4-四氢异喹啉-3-羧酸
描述
Synthesis Analysis
The synthesis of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid and its derivatives involves complex chemical reactions, highlighting the creativity and adaptability of modern synthetic chemistry. For example, the EPC synthesis approach for tetrahydroisoquinolines involves diastereoselective alkylation from phenylalanine-derived precursors, demonstrating the stereoselectivity in chemical synthesis (Huber & Seebach, 1987). Another approach includes the isocyanide-based, three-component reactions that offer a convenient synthesis of tetrahydroisoquinoline carboxylic acid derivatives (Schuster, Lázár, & Fülöp, 2010).
Molecular Structure Analysis
Understanding the molecular structure of this compound is crucial for exploring its chemical properties and potential applications. Techniques such as X-ray crystallography have been utilized to elucidate the molecular structures of related organotin carboxylates, which provide insights into the structural configurations and potential reactivity patterns of similar compounds (Xiao et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid encompasses a broad spectrum of reactions. For instance, cyclopropanation processes have been applied to related compounds, revealing insights into the reactivity of the tetrahydroquinoline backbone (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002). Additionally, palladium-catalyzed carbonylative cyclization has been demonstrated as an effective method for synthesizing aroylisoquinolines, underscoring the versatility of these frameworks in synthetic chemistry (Dai & Larock, 2002).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and crystal structure, significantly influence its handling and potential applications. While specific data on 2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid are scarce in this summary, related research on organotin carboxylates provides valuable insights into how molecular structure affects these properties (Xiao et al., 2017).
科学研究应用
合成和立体化学:四氢异喹啉的合成,包括2-苯甲酰-1,2,3,4-四氢异喹啉-3-羧酸,因其立体选择性而受到研究。例如,Huber和Seebach(1987)详细介绍了苯丙氨酸衍生前体的非对映选择性烷基化,导致合成重要的生物碱类(Huber & Seebach, 1987)。
抗癌特性:Redda等人(2010)探讨了取代的1,2,3,4-四氢异喹啉作为抗癌剂的合成。他们的研究结果表明,包括2-苯甲酰-1,2,3,4-四氢异喹啉-3-羧酸衍生物在内的这些化合物,由于其对癌细胞系的细胞毒性,可能作为潜在的药物(Redda, Gangapuram, & Ardley, 2010)。
化学转化和衍生物:该化合物已用于各种化学转化。Szakonyi等人(2002)讨论了从N-苯甲酰-1,2,3,4-四氢喹啉-2-羧酸合成1,2,7,7a-四氢-1aH-环丙[b]喹啉-1a-羧酸衍生物,展示了其在创建新型杂环系统中的多功能性(Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002)。
药理活性:Erickson 等人(1978)证明了喹啉-2-羧酸衍生物(包括苯甲酰取代基)上的取代增强了动物模型中的抗过敏活性。这表明2-苯甲酰-1,2,3,4-四氢异喹啉-3-羧酸衍生物的潜在药理应用(Erickson, Lappi, Rice, Swingle, & Van Winkle, 1978)。
属性
IUPAC Name |
2-benzoyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(12-6-2-1-3-7-12)18-11-14-9-5-4-8-13(14)10-15(18)17(20)21/h1-9,15H,10-11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBPKILWLZTVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

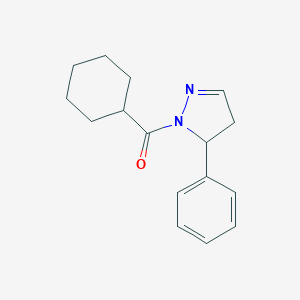
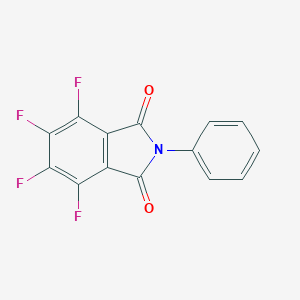
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)
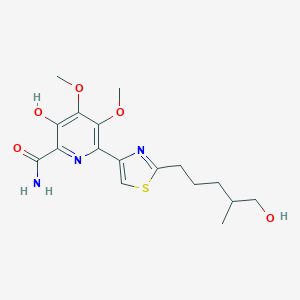
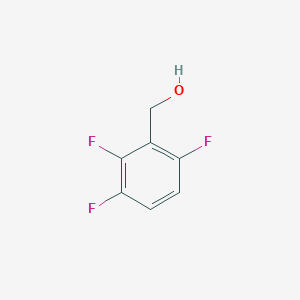
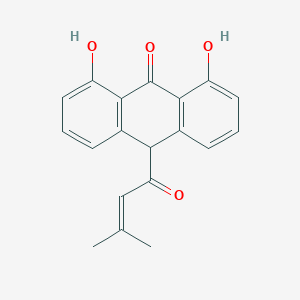
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)
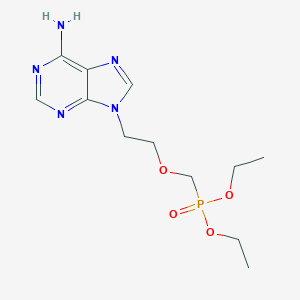
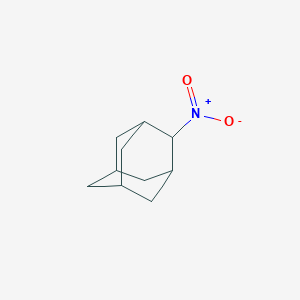
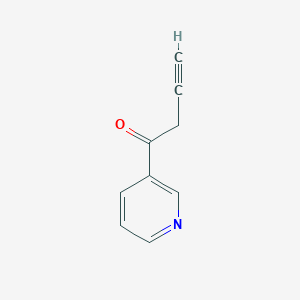
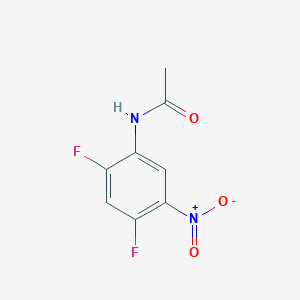
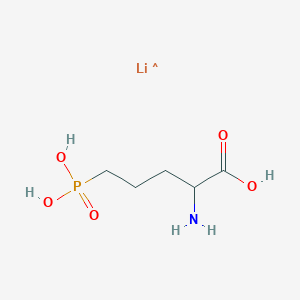
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
